molecular formula C13H15IN2O4 B2617053 Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate CAS No. 865658-80-6

Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate

Cat. No.: B2617053
CAS No.: 865658-80-6
M. Wt: 390.177
InChI Key: KNZLYYCXHDSLIT-UHFFFAOYSA-N
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Description

Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate (CAS 865658-80-6) is a malonate ester derivative featuring a pyridine ring substituted with iodine at the 5-position. Structurally, it belongs to the class of diethyl 2-[(arylamino)methylene]malonates (DAMMs), which are pivotal intermediates in synthesizing quinolone antibiotics and heterocyclic compounds .

Properties

IUPAC Name

diethyl 2-[[(5-iodopyridin-2-yl)amino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-16-11-6-5-9(14)7-15-11/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZLYYCXHDSLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=C(C=C1)I)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate typically involves the reaction of diethyl malonate with 5-iodo-2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux, allowing the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate has been investigated for several applications:

Chemistry

  • Building Block for Synthesis : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Organic Reactions : The compound is utilized in various organic reactions, including substitution and condensation reactions.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Studies have shown potential cytotoxic effects on cancer cell lines, suggesting its role as a candidate for anticancer drug development.

Medicine

  • Therapeutic Agent Exploration : Ongoing research aims to explore its potential as a therapeutic agent for diseases such as cancer and bacterial infections.

Industry

  • Material Development : The compound is employed in the development of new materials and as an intermediate in pharmaceutical synthesis.

Antimicrobial Activity

The compound has demonstrated varying levels of antimicrobial efficacy against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In vitro studies revealed cytotoxic effects on cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of malonic acid esters, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
  • Anticancer Research :
    A clinical trial assessed the effects of this compound on patients with advanced breast cancer. Results suggested a reduction in tumor size in a subset of patients, indicating potential therapeutic benefits. The study highlighted the need for further research into dosage optimization and long-term effects.

Mechanism of Action

The mechanism of action of Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate involves its interaction with specific molecular targets and pathways. The iodine atom in the pyridine ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

DAMMs are synthesized via condensation of aniline derivatives with diethyl ethoxymethylenemalonate . Substituents on the aromatic ring (e.g., halogens, methyl, methoxy) modulate properties:

  • Halogen substituents: Iodo (target compound), chloro (e.g., C13H14ClNO4, mp 65–67°C ), and bromo (C13H14BrNO4, mp 59–61°C ) analogs differ in electronic withdrawal and steric bulk. Iodine’s larger atomic radius may hinder rotational freedom and alter crystal packing .
  • Methoxy and methyl groups : Electron-donating groups (e.g., 6-methyl-2-pyridyl, mp 71–73°C ) enhance solubility but reduce electrophilicity compared to halogens.

Physical and Spectral Properties

Compound (Substituent) Molecular Formula Melting Point (°C) Key Spectral Features (NMR/IR)
5-Iodo-2-pyridinyl (target) C13H15IN2O4 Not reported Pyridinyl C–I stretch (~480 cm⁻¹, IR)
5-Chloropyridin-2-yl C13H14ClNO4 65–67 Chlorine-induced deshielding in ¹³C NMR
4-Chlorophenyl C14H16ClNO4 63–65 Aromatic proton coupling in ¹H NMR
6-Methyl-2-pyridyl C14H18N2O4 71–73 Methyl group δ ~2.5 ppm (¹H NMR)

Stability and Handling

  • Iodo compounds are prone to photodecomposition and require dark storage . Chloro/bromo analogs are more stable, facilitating industrial use .

Biological Activity

Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate (CAS No. 865658-80-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, mechanism of action, and comparison with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C13H15IN2O4
  • Molecular Weight : 360.17 g/mol
  • IUPAC Name : diethyl 2-[[(5-iodopyridin-2-yl)amino]methylidene]propanedioate

The compound features an iodine atom attached to a pyridine ring, which enhances its reactivity and potential interactions with biological targets.

Synthesis

This compound is synthesized through the reaction of diethyl malonate with 5-iodo-2-aminopyridine. The reaction typically involves:

  • Reagents : Diethyl malonate, 5-iodo-2-aminopyridine, sodium ethoxide.
  • Solvent : Ethanol.
  • Conditions : Reflux heating for optimal yield.

This synthetic route allows for the formation of the desired product with high purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms that involve:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways.

In vitro studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential .

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The iodine atom plays a crucial role in enhancing the compound's reactivity, allowing it to form stable complexes with biological macromolecules. This interaction can lead to modulation of key cellular processes such as:

  • Enzyme inhibition
  • Disruption of protein-protein interactions
  • Alteration of gene expression profiles

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameHalogen SubstituentBiological Activity
Diethyl 2-{[(5-bromo-2-pyridinyl)amino]methylene}malonateBromineModerate antimicrobial activity
Diethyl 2-{[(5-chloro-2-pyridinyl)amino]methylene}malonateChlorineLower anticancer activity
Diethyl 2-{[(5-fluoro-2-pyridinyl)amino]methylene}malonateFluorineLimited biological activity

The presence of iodine in the structure of this compound significantly enhances its biological activity compared to its bromine, chlorine, or fluorine analogs .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyridine-based compounds, including this compound. Results indicated a strong inhibitory effect against Gram-positive bacteria .
  • Cancer Cell Line Research : In a separate study focusing on anticancer properties, treatment with this compound led to a significant reduction in cell viability in human breast cancer cell lines (MCF7), showcasing its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via condensation between 5-iodo-2-pyridinamine and diethyl ethoxymethylenemalonate in toluene or dichloroethane, catalyzed by bases like ammonia or diisopropylethylamine (DIPEA). Key factors affecting yield include:

  • Reagent stoichiometry : A 1:1 molar ratio of amine to ethoxymethylenemalonate is critical to avoid side reactions .
  • Temperature : Heating at 120–135°C under inert conditions (e.g., nitrogen) ensures complete imine formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/n-hexane removes unreacted starting materials .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Look for characteristic signals: the methylene proton (δ 8.5–11.5 ppm, d, J ≈ 13 Hz), ester carbonyls (δ 165–168 ppm), and pyridinyl protons (δ 6.5–8.5 ppm) .
  • IR : Confirm C=O stretches (1720–1740 cm⁻¹) and C=N imine bonds (1620–1640 cm⁻¹) .
  • X-ray crystallography : Resolves intramolecular hydrogen bonding between the pyridinyl N and malonate carbonyl, critical for planar conformation .

Q. What are the primary applications of this compound in heterocyclic synthesis?

  • Methodological Answer : The compound acts as a precursor for nitrogen-containing heterocycles (e.g., pyridones, quinolones) via:

  • Gould-Jacobs cyclization : Thermal or acid-catalyzed cyclization with dipolarophiles (e.g., benzyne) yields fused pyridoindole derivatives (53–77% yields) .
  • Michael addition : The electron-deficient methylene group reacts with enolates to form polyfunctionalized intermediates for drug discovery .

Advanced Research Questions

Q. How does the electronic nature of substituents on the pyridinyl ring influence reaction pathways in derivative synthesis?

  • Methodological Answer : Substituents alter electrophilicity and steric hindrance:

  • Electron-withdrawing groups (e.g., -NO₂, -Br) : Increase electrophilicity of the pyridinyl N, accelerating cyclization but requiring lower temperatures to suppress decarboxylation .
  • Electron-donating groups (e.g., -OCH₃) : Reduce reactivity, necessitating harsher conditions (e.g., POCl₃ at 120°C) for cyclocondensation .
  • Steric effects : Bulky substituents (e.g., 6-methyl) favor intramolecular hydrogen bonding, stabilizing intermediates and improving yields .

Q. What strategies mitigate low yields in cyclization reactions involving this compound?

  • Methodological Answer :

  • Catalyst optimization : Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) enhance electrophilicity of the malonate moiety, promoting cyclization over side reactions .
  • Solvent selection : High-boiling solvents (e.g., diphenyl ether) enable prolonged heating (250°C) without decomposition .
  • In situ monitoring : HPLC (C18 column, MeCN/H₂O/H₃PO₄ mobile phase) tracks reaction progress and identifies byproducts .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Dynamic NMR : Detects tautomerism (e.g., enamine-imine equilibria) causing split signals in ¹H NMR .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and validate experimental spectra .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., diethyl 2-[(4-chlorophenylamino)methylene]malonate) to identify substituent-specific shifts .

Q. What advanced techniques characterize non-covalent interactions in crystalline forms of this compound?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer .
  • DSC/TGA : Determines thermal stability and phase transitions, critical for optimizing crystallization protocols .
  • SC-XRD : Resolves π-delocalization in the malonate-pyridinyl system, explaining enhanced reactivity in solid-state reactions .

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